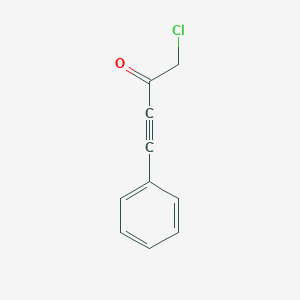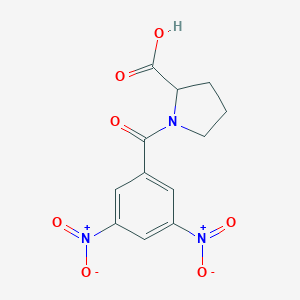![molecular formula C22H40N4O5 B121142 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide CAS No. 140923-32-6](/img/structure/B121142.png)
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide involves the inhibition of various enzymes and proteins involved in the inflammatory response and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators, as well as the expression of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammation and cell survival.
生化学的および生理学的効果
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), as well as to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide in lab experiments is its potential to inhibit the activity of COX-2 and NF-κB, which are involved in the inflammatory response and oxidative stress. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide. One of the directions is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, particularly its interaction with COX-2 and NF-κB. Additionally, future research could focus on improving its solubility and bioavailability to enhance its efficacy in vivo.
In conclusion, 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide is a chemical compound that has potential applications in scientific research, particularly in the field of drug discovery. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, although its low solubility in water may affect its bioavailability and efficacy. Future research could focus on investigating its therapeutic potential, mechanism of action, and improving its solubility and bioavailability.
合成法
The synthesis of 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide involves several steps, including the reaction of heptanoic acid with 2-aminoethyl acrylate to form heptanoyl-2-aminoethyl acrylate. This intermediate is then reacted with 3-methyl-5-oxoheptanoic acid to form 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide.
科学的研究の応用
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
140923-32-6 |
|---|---|
製品名 |
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide |
分子式 |
C22H40N4O5 |
分子量 |
440.6 g/mol |
IUPAC名 |
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide |
InChI |
InChI=1S/C22H40N4O5/c1-5-8-9-11-16(14-19(23)28)22(30)26-17(12-10-13-25(26)31)21(29)24-20(15(4)6-2)18(27)7-3/h15-17,20,31H,5-14H2,1-4H3,(H2,23,28)(H,24,29) |
InChIキー |
MFCWMNKVHYMTPT-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)N)C(=O)N1C(CCCN1O)C(=O)NC(C(C)CC)C(=O)CC |
正規SMILES |
CCCCCC(CC(=O)N)C(=O)N1C(CCCN1O)C(=O)NC(C(C)CC)C(=O)CC |
同義語 |
matlystatin B SF 2197 SF-2197 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




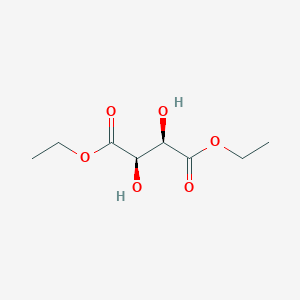
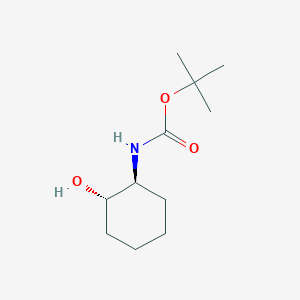
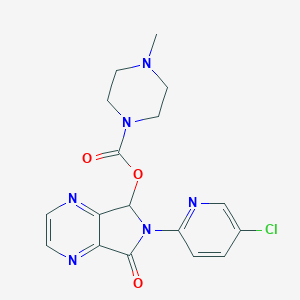
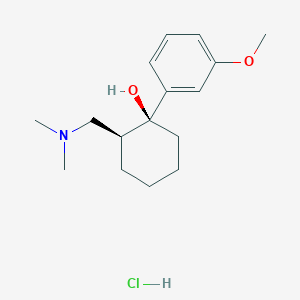
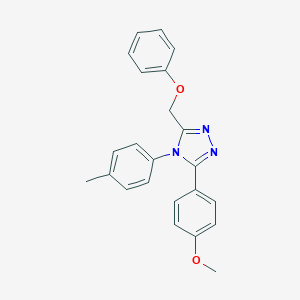
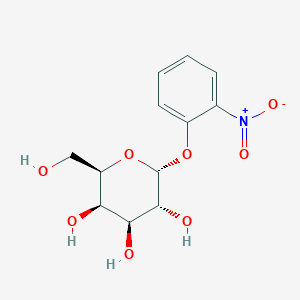
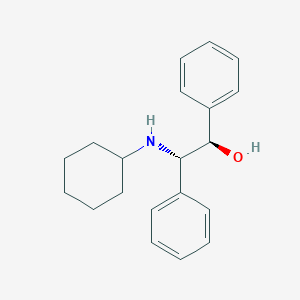

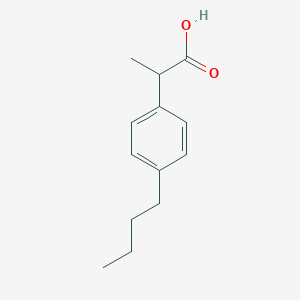
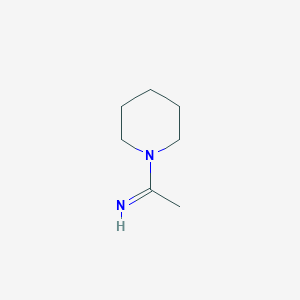
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)
